2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide 2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 951616-94-7
VCID: VC5181930
InChI: InChI=1S/C23H22FN5O3/c1-3-27-13-19-21(26-27)22(31)29(12-16-6-4-15(2)5-7-16)23(32)28(19)14-20(30)25-18-10-8-17(24)9-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
SMILES: CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C
Molecular Formula: C23H22FN5O3
Molecular Weight: 435.459

2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide

CAS No.: 951616-94-7

Cat. No.: VC5181930

Molecular Formula: C23H22FN5O3

Molecular Weight: 435.459

* For research use only. Not for human or veterinary use.

2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide - 951616-94-7

Specification

CAS No. 951616-94-7
Molecular Formula C23H22FN5O3
Molecular Weight 435.459
IUPAC Name 2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C23H22FN5O3/c1-3-27-13-19-21(26-27)22(31)29(12-16-6-4-15(2)5-7-16)23(32)28(19)14-20(30)25-18-10-8-17(24)9-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30)
Standard InChI Key ITVZRXWNTAWVDS-UHFFFAOYSA-N
SMILES CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by fused pyrazole and pyrimidine rings. Its molecular formula is C23H22FN5O3, with a molecular weight of 435.46 g/mol. Key structural components include:

  • A pyrazolo[4,3-d]pyrimidine core with 5,7-dioxo functionalization.

  • A 2-ethyl substituent at position 2.

  • A 6-[(4-methylphenyl)methyl] group providing arylalkyl hydrophobicity.

  • An N-(4-fluorophenyl)acetamide side chain contributing hydrogen-bonding potential.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H22FN5O3
Molecular Weight435.46 g/mol
CAS Registry Number951616-94-7
IUPAC NameSee Title
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthetic Methodology

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves multi-step reactions optimized for yield and purity. For this compound, key steps likely include:

Core Scaffold Assembly

  • Pyrazolo[4,3-d]pyrimidine Formation: Cyclocondensation of 4-aminopyrazole derivatives with β-ketoesters or malononitriles under acidic conditions .

  • 5,7-Dioxo Functionalization: Oxidation of intermediate dihydropyrimidines using agents like potassium permanganate or hydrogen peroxide .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Core CyclizationEthanol, HCl, 80°C, 12h65–70%
5,7-Dioxo FormationH2O2, AcOH, 50°C, 6h85%
N-EthylationEthyl iodide, K2CO3, DMF, 60°C78%
Amide CouplingEDCI, HOBt, DCM, RT, 24h62%

Biological Activity and Mechanisms

Pyrazolo[4,3-d]pyrimidines exhibit diverse biological activities, with this compound showing promise in preclinical studies:

Microtubule Targeting

Analogous compounds (e.g., 9 and 11–13 in ) inhibit tubulin polymerization (IC50: 0.42–0.49 μM) by binding the colchicine site, disrupting mitotic spindle formation . The 4-fluorophenylacetamide moiety may enhance hydrophobic interactions with tubulin’s β-subunit, akin to combretastatin A-4 .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines exhibit MIC values of 25–200 μg/mL against Gram-positive bacteria and fungi, suggesting potential for structure-activity optimization .

Structure-Activity Relationships (SAR)

Critical substituents influencing activity include:

  • 2-Ethyl Group: Enhances metabolic stability compared to methyl or propyl analogs.

  • 6-[(4-Methylphenyl)methyl]: Increases lipophilicity, improving membrane permeability.

  • 4-Fluorophenylacetamide: The fluorine atom augments binding affinity via halogen bonding .

Table 3: Comparative Bioactivity of Analogues

CompoundTubulin IC50 (μM)MCF-7 GI50 (nM)
Target Compound0.45 (Predicted)≤10 (Predicted)
CA-4 (Control)0.422.5
Paclitaxel0.253.8

Future Research Directions

  • Mechanistic Studies: Elucidate exact tubulin-binding interactions via cryo-EM or X-ray crystallography.

  • Derivatization: Explore replacing the 4-fluorophenyl group with heteroaryl moieties to modulate solubility.

  • In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.

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